2-(Thiolan-2-ylidene)cyclohexane-1,3-dione
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Overview
Description
2-(Thiolan-2-ylidene)cyclohexane-1,3-dione is an organic compound with a unique structure that combines a thiolane ring and a cyclohexane-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiolan-2-ylidene)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with thiolane derivatives under specific conditions. One common method includes the use of dimethyl amino pyridine (DMAP) as a catalyst to facilitate the rearrangement of the enol ester to the final triketone molecule . The reaction conditions often involve mild temperatures and the use of solvents such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(Thiolan-2-ylidene)cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohols.
Scientific Research Applications
2-(Thiolan-2-ylidene)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of herbicides.
Mechanism of Action
The mechanism of action of 2-(Thiolan-2-ylidene)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in its role as a herbicide, it inhibits the enzyme p-hydroxyphenylpyruvatedioxygenase (HPPD), which is crucial for the biosynthesis of essential plant molecules . This inhibition leads to the disruption of plant growth and development.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1,3-dione: A simpler analog that lacks the thiolane ring.
2-(2,2-Dimethylcyclopropyl)-carbonylcyclohexane-1,3-dione: A derivative with a cyclopropyl group instead of a thiolane ring.
Uniqueness
2-(Thiolan-2-ylidene)cyclohexane-1,3-dione is unique due to the presence of both a thiolane ring and a cyclohexane-1,3-dione moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
62686-88-8 |
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Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
2-(thiolan-2-ylidene)cyclohexane-1,3-dione |
InChI |
InChI=1S/C10H12O2S/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h1-6H2 |
InChI Key |
COGSGMSSIIRQIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=C2CCCS2)C(=O)C1 |
Origin of Product |
United States |
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